2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)acetamide
Description
2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)acetamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Properties
Molecular Formula |
C17H16N4O3 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-1,2,3-benzotriazin-6-yl)acetamide |
InChI |
InChI=1S/C17H16N4O3/c1-21-17(23)14-10-12(5-8-15(14)19-20-21)18-16(22)9-11-3-6-13(24-2)7-4-11/h3-8,10H,9H2,1-2H3,(H,18,22) |
InChI Key |
BINHDSXRIYQAIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)acetamide typically involves the following steps:
Formation of the benzotriazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the benzotriazine core.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the benzotriazine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)acetamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicine, derivatives of benzotriazine are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases.
Industry
In the industrial sector, such compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)acetamide would depend on its specific biological target. Generally, benzotriazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)acetamide
- 2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)acetamide
Uniqueness
The uniqueness of 2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)acetamide lies in its specific substitution pattern and the presence of both methoxyphenyl and benzotriazine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological activity, particularly focusing on its anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.43 g/mol. The compound features a methoxyphenyl group and a benzotriazine moiety, which are known for their pharmacological relevance.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with appropriate benzotriazine derivatives under controlled conditions. The reaction yields the desired acetamide with a good yield, confirmed through spectroscopic methods such as NMR and LC-MS.
Anticancer Activity
Research has demonstrated that this compound exhibits anticancer activity through various in vitro assays. The National Cancer Institute's Developmental Therapeutics Program (NCI DTP) protocol was employed to evaluate its effects against a panel of cancer cell lines.
Table 1: In Vitro Anticancer Activity of 2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)acetamide
| Cell Line Type | Sensitivity (10 µM) | Remarks |
|---|---|---|
| Leukemia (K-562) | Moderate | Most sensitive |
| Colon Cancer (HCT-15) | Low | Slightly sensitive |
| Melanoma (SK-MEL-5) | Low | Slightly sensitive |
| Breast Cancer | Not sensitive | No significant effect |
The results indicated that the compound had a low level of cytotoxicity across various cancer cell lines, with leukemia cells showing the highest sensitivity. The findings suggest that while the compound may not be highly potent, it could serve as a lead for further modifications to enhance its anticancer properties.
The proposed mechanism of action involves the inhibition of specific cellular pathways associated with cancer cell proliferation. The benzotriazine moiety is believed to play a crucial role in interacting with cellular targets that regulate cell cycle progression and apoptosis.
Case Studies
A notable study explored the effects of this compound on drug-resistant cell lines. The results showed that while the compound had limited efficacy against standard cancer cell lines, it demonstrated potential in overcoming resistance mechanisms in certain contexts.
Table 2: Efficacy Against Drug-resistant Cell Lines
| Cell Line | Efficacy Observed | Notes |
|---|---|---|
| Drug-resistant Leukemia | Moderate | Potential for further study |
| Drug-resistant Colon | Low | Limited effectiveness |
These findings indicate that further research is warranted to explore structural modifications that could enhance its activity against resistant cancer phenotypes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
